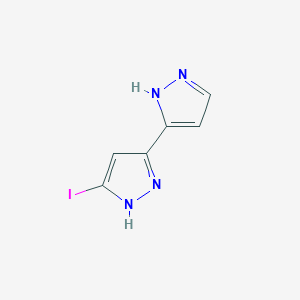![molecular formula C11H13NO4S B8051803 3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B8051803.png)
3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid” is a chemical substance listed in the PubChem database. PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI). This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that typically involve the use of reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its use in various applications. Industrial production methods often involve optimizing the reaction conditions to maximize yield and minimize costs. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Aplicaciones Científicas De Investigación
3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used to study biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it is utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may have distinct advantages or applications that set it apart. Some similar compounds include those with related chemical structures or functional groups.
Propiedades
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVKAMOMPROOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(1-Benzothiophen-2-yl)-2-oxoethyl]-11-thia-3,6,7,9-tetrazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,5,8,12(16)-pentaen-4-one](/img/structure/B8051724.png)
![(6E)-7-amino-6-[(4-methylphenyl)hydrazinylidene]-7-oxoheptanoic acid](/img/structure/B8051734.png)
![4-[1-(2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2,3,5,6,7,8-hexahydro-1H-acridine-4-carbonitrile](/img/structure/B8051741.png)
![Ethyl 2-[3-(4-methylphenyl)-2-oxo-6,7-dihydro-[1,2,4]triazino[2,3-c]quinazolin-6-yl]acetate](/img/structure/B8051771.png)
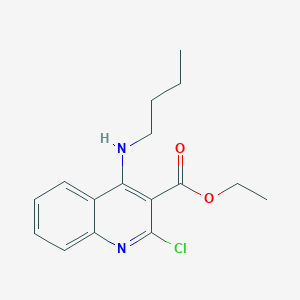
![6-methyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B8051780.png)
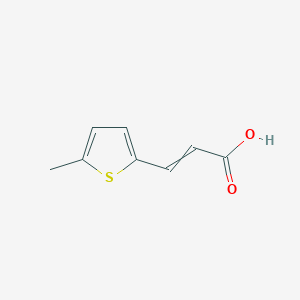
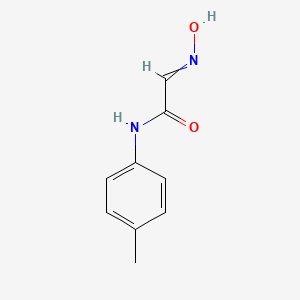
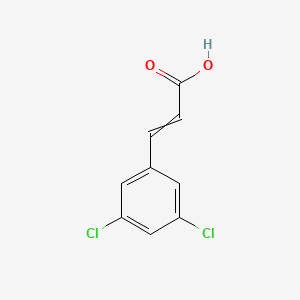
![N-[2-(1-methylimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B8051798.png)
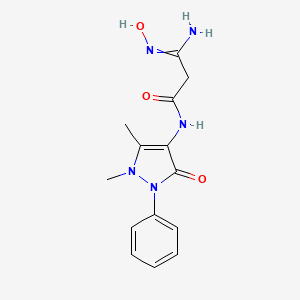
![2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B8051811.png)

